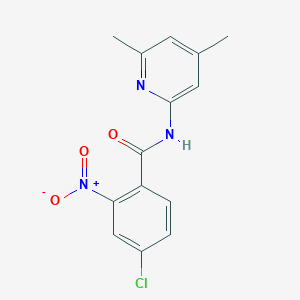
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide, commonly known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and has been shown to exhibit unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of DMP 777 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, DMP 777 has been shown to inhibit the activity of NADH-quinone oxidoreductase, which is an enzyme involved in the electron transport chain of mitochondria. This inhibition leads to a decrease in ATP production and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DMP 777 has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, DMP 777 has been shown to exhibit anti-inflammatory activity, which could make it a valuable tool for studying the mechanisms of inflammation.
实验室实验的优点和局限性
One of the primary advantages of using DMP 777 in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, DMP 777 is relatively easy to synthesize and purify, which makes it readily accessible to researchers.
However, there are also some limitations to using DMP 777 in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, DMP 777 has been shown to exhibit some toxicity in certain cell lines, which could limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research involving DMP 777. One area of interest is the development of new anti-cancer therapies based on the structure of DMP 777. Additionally, further research is needed to fully understand the mechanism of action of DMP 777 and its potential applications in other areas of scientific research, such as antibiotic development and inflammation. Overall, DMP 777 is a valuable tool for studying various biological processes and has the potential to lead to new discoveries in the field of scientific research.
合成方法
The synthesis of DMP 777 involves the reaction of 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyridinecarboxaldehyde in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure DMP 777. This synthesis method has been well-established and has been used by many researchers to obtain high-quality DMP 777 for their experiments.
科学研究应用
DMP 777 has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of cancer research. DMP 777 has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
属性
IUPAC Name |
4-chloro-N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-8-5-9(2)16-13(6-8)17-14(19)11-4-3-10(15)7-12(11)18(20)21/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPQNZIDQUHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)



![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)




![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)
![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)
![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)